tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Overview
Description
Tert-Butyl (2-chloropyrimidin-4-yl)carbamate is a chemical compound with the CAS Number: 849751-48-0 . It has a molecular weight of 229.67 and its molecular formula is C9H12ClN3O2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3, (H,11,12,13,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Molecular Structure and Bonding
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is studied for its isomorphous crystal structures. These structures are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This demonstrates the compound's potential in the study of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Photocatalysis and Chemical Synthesis
Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been used in photoredox-catalyzed aminations, establishing a new pathway for assembling a range of 3-aminochromones. This process is valuable for constructing diverse amino pyrimidines and broadening the applications of photocatalyzed protocols (Wang et al., 2022).
Material Science and Sensor Development
New pyrimidine-containing β-iminoenolates and their difluoroboron complexes have been synthesized. Tert-butyl plays a crucial role in the self-assembly into organogels in various solvents. These complexes exhibit reversible mechanofluorochromic behavior, making them potential candidates for designing new multi-stimuli-responsive soft materials (Mi et al., 2018).
Medicinal Chemistry and Drug Development
A series of 2-aminopyrimidines, including compounds with tert-butyl groups, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential as anti-inflammatory agents and for pain management, highlighting their relevance in medicinal chemistry (Altenbach et al., 2008).
Crystallography and Molecular Interaction Studies
Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have been synthesized and characterized. These derivatives exhibit interesting molecular interactions and crystal packing, driven by a mix of strong and weak hydrogen bonds, contributing to the understanding of molecular assembly and crystallography (Das et al., 2016).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
tert-butyl N-(2-chloropyrimidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYURZXVHDRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214316 | |
Record name | 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849751-48-0 | |
Record name | 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849751-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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